molecular formula C24H18BrN3O B15086149 N'-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide

N'-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide

Katalognummer: B15086149
Molekulargewicht: 444.3 g/mol
InChI-Schlüssel: UDLQUERFIQCLLN-JVWAILMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an ethylidene linkage, and a quinolinecarbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-phenyl-4-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial crystallization or continuous chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of quinolinecarboxylic acids.

    Reduction: Formation of the corresponding hydrazine derivatives.

    Substitution: Formation of iodophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1-(3-Bromophenyl)ethylidene)-2-(2-thienyl)acetohydrazide
  • N’-(1-(3-Bromophenyl)ethylidene)isonicotinohydrazide
  • N’-(1-(3-Bromophenyl)ethylidene)-2-pyrazinecarbohydrazide

Uniqueness

N’-(1-(3-Bromophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide is unique due to its quinolinecarbohydrazide moiety, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs, which may lack the quinoline structure or have different substituents that alter their reactivity and biological activity.

Eigenschaften

Molekularformel

C24H18BrN3O

Molekulargewicht

444.3 g/mol

IUPAC-Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H18BrN3O/c1-16(18-10-7-11-19(25)14-18)27-28-24(29)21-15-23(17-8-3-2-4-9-17)26-22-13-6-5-12-20(21)22/h2-15H,1H3,(H,28,29)/b27-16+

InChI-Schlüssel

UDLQUERFIQCLLN-JVWAILMASA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC(=CC=C4)Br

Kanonische SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.